molecular formula C18H20N4O5S2 B4848986 1-ethyl-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-1H-pyrazole-4-sulfonamide

1-ethyl-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B4848986
M. Wt: 436.5 g/mol
InChI Key: FOEASYQCAZEKEK-UHFFFAOYSA-N
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Description

1-ethyl-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-1H-pyrazole-4-sulfonamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a sulfonamide group, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where the pyrazole sulfonamide reacts with a methoxyphenyl halide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring, sulfonamide group, and methoxyphenyl group, which together contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-ethyl-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S2/c1-3-22-13-18(12-19-22)29(25,26)21-15-6-10-17(11-7-15)28(23,24)20-14-4-8-16(27-2)9-5-14/h4-13,20-21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEASYQCAZEKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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